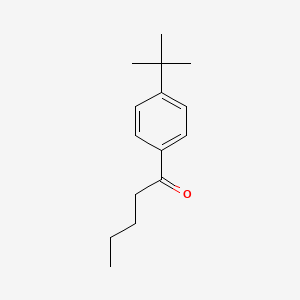
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate
説明
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemo- and Stereoselectivity in Reactions
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate demonstrates significant chemo- and stereoselectivity in reactions with organocopper reagents. The selectivity and yields achieved are influenced by the reagent's nucleophilicity. This compound offers insights into the mechanisms of anti selectivity in such reactions (Nilsson & Ullenius, 1994).
Copolymer Synthesis
This compound is utilized in the synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups. These copolymers have potential applications in bioconjugation, offering controlled molecular weight and composition (Rossi et al., 2008).
Polymerization and UV Sensitization
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is pivotal in the preparation and polymerization of vinyl monomers. The presence of the 1,3-dioxolane group in polymers serves as an internal ultraviolet sensitizer, which is crucial for understanding the crosslinking behavior under UV light (D′alelio & Huemmer, 1967).
Biocompatible Thermoresponsive Polymers
The compound is used in synthesizing biocompatible thermoresponsive polymers. These polymers display temperature-dependent solubility in water and have implications in biomedical applications, such as drug delivery systems (Qiao et al., 2010).
Relaxation Behavior in Polymers
Studies on the relaxation behavior of acrylate and methacrylate polymers containing dioxacyclopentane rings, such as ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate, are significant. These studies provide insights into the mechanical and dielectric properties of these polymers, which are relevant for various industrial applications (García et al., 2001).
Synthesis of Four-Armed Amphiphilic Block Copolymer
Stereochemistry and Radical Reactions
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate plays a role in understanding the stereochemistry of radical reactions. The study of its reactions provides evidence for the pyramidal structure of radical centers, which is crucial in organic chemistry (Kobayashi & Simamura, 1973).
特性
IUPAC Name |
ethyl (E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXALXOWVXZLH-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1COC(O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1COC(O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



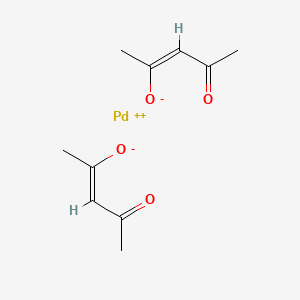
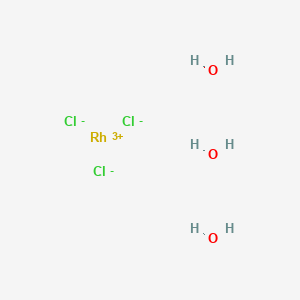
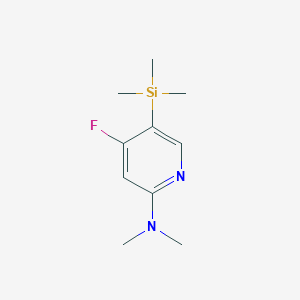

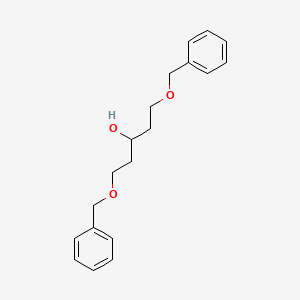



![[4-(Methylsulfamoylmethyl)phenyl]azanium;chloride](/img/structure/B7818990.png)
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B7818997.png)
